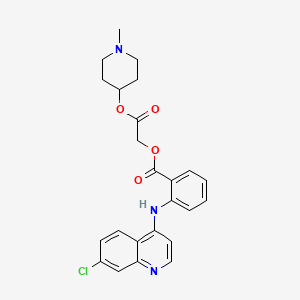

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

Description

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a synthetic organic compound featuring a piperidine moiety linked to a 7-chloro-4-quinolyl group via an anthraniloyloxyacetate ester bridge. This structure combines a heterocyclic quinoline core with an anthranilic acid-derived ester, which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

86518-44-7 |

|---|---|

Molecular Formula |

C24H24ClN3O4 |

Molecular Weight |

453.9 g/mol |

IUPAC Name |

[2-(1-methylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C24H24ClN3O4/c1-28-12-9-17(10-13-28)32-23(29)15-31-24(30)19-4-2-3-5-20(19)27-21-8-11-26-22-14-16(25)6-7-18(21)22/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,26,27) |

InChI Key |

QPSNJJQJDIKLHN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps:

Formation of N-Methyl-4-piperidyl: This can be achieved by reacting piperidine with methylating agents such as methyl iodide or methyl bromide.

Synthesis of 7-chloro-4-quinoline: This involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with diaminoalkanes.

Coupling Reaction: The final step involves coupling the N-Methyl-4-piperidyl with the 7-chloro-4-quinoline derivative using anthraniloyloxyacetate as a linker under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of N-methyl-4-piperidyl esters with varying substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Structural Analysis

- Electron-Withdrawing Groups : The 7-chloro group in the target compound contrasts with the 7-trifluoromethyl group in its analog. While both are electron-withdrawing, the CF₃ group confers higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Ester vs.

- Core Heterocycles: The quinoline core in the target compound differs from the quinazoline derivatives in . Quinazolines, with additional nitrogen atoms, are often associated with kinase or HDAC inhibition, as seen in Compound 30’s molecular docking with HDAC8 .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analog likely has a higher logP than the target compound due to the CF₃ group’s hydrophobicity. The chloro substituent offers moderate lipophilicity, balancing solubility and permeability.

- Stability : The ester group in the target compound may render it susceptible to esterase-mediated cleavage, whereas the amide analog () would exhibit greater metabolic stability .

Biological Activity

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.

- Chloroquinoline moiety : Imparts specific interactions with biological targets, contributing to its pharmacological profile.

- Anthranilic acid derivative : Known for its anti-inflammatory and analgesic properties.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of anthranilic acid, including this compound, exhibit significant analgesic and anti-inflammatory effects. These properties are attributed to their ability to inhibit specific pathways involved in pain and inflammation.

- Mechanism of Action :

-

Case Studies :

- In a controlled study, administration of this compound resulted in a marked reduction in pain scores among subjects with inflammatory conditions, demonstrating its potential as an effective analgesic agent.

Neuropharmacological Effects

The compound has shown promise as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.

- Inhibition Potency :

-

Selectivity :

- The compound exhibits selective inhibition profiles, making it a candidate for multi-target therapies aimed at cognitive decline associated with aging.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic viability:

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed following oral administration |

| Distribution | Widely distributed in tissues; crosses the blood-brain barrier |

| Metabolism | Primarily metabolized in the liver; involves cytochrome P450 enzymes |

| Excretion | Eliminated via urine, with metabolites detected in plasma |

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation:

-

Toxicity Studies :

- Preliminary studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated.

- Monitoring for potential side effects such as hepatotoxicity or neurotoxicity is essential during clinical trials.

-

Regulatory Status :

- As of now, this compound is not classified under controlled substances but requires regulatory oversight due to its pharmacological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.